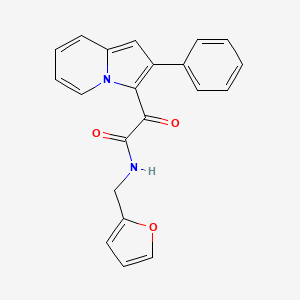

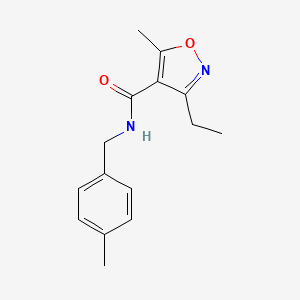

![molecular formula C16H16N4S B5763740 3-{4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5763740.png)

3-{4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anti-HIV Activity

Heterocycles based on the 1,2,4-triazole moiety have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activities .

Antitubercular Activity

1,2,4-Triazole-containing compounds have shown potential in antitubercular activities .

Antiviral Activity

These compounds have also been used in the development of antiviral drugs .

Antibacterial Activity

1,2,4-Triazole-containing compounds have demonstrated antibacterial activities .

Anticancer Activity

These compounds have been used in the development of anticancer drugs .

Anti-Inflammatory and Analgesic Activities

Compounds incorporating the pyrazole ring are anti-inflammatory and analgesic agents .

Vasodilator Activity

Pyrazole is a significant heterocyclic component that possesses a potent pharmacological profile and can be a crucial pharmacophore in the process of drug discovery. Some drugs incorporating the pyrazole ring have vasodilator properties .

Antidepressant Activity

Some drugs incorporating the pyrazole ring have antidepressant properties .

Mechanism of Action

Target of Action

It’s known that similar triazole derivatives have been found to target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Based on the known actions of similar triazole derivatives, it can be inferred that this compound may interact with its target by inhibiting the enzyme responsible for 14α-demethylation in the ergosterol biosynthesis pathway . This inhibition disrupts the production of ergosterol, leading to alterations in the cell membrane and eventual cell death .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, given the known actions of similar triazole derivatives . By inhibiting the enzyme responsible for 14α-demethylation, the compound disrupts the production of ergosterol, a critical component of fungal cell membranes . The downstream effects of this disruption include alterations in the cell membrane’s structure and function, leading to impaired growth and replication, and ultimately cell death .

Pharmacokinetics

Similar triazole derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted primarily through the kidneys . These properties can impact the compound’s bioavailability, efficacy, and potential for side effects .

Result of Action

The primary result of this compound’s action is the disruption of fungal cell membrane synthesis, leading to impaired growth and replication, and ultimately cell death . This is achieved through the inhibition of the enzyme responsible for 14α-demethylation in the ergosterol biosynthesis pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. In general, factors such as pH, temperature, and the presence of other substances can affect a compound’s stability and activity .

properties

IUPAC Name |

3-[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4S/c1-12-5-7-13(8-6-12)11-21-16-19-18-15(20(16)2)14-4-3-9-17-10-14/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICICTPXMXPUTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)

![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)

![9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5763677.png)

![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)

![4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5763692.png)

![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763749.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)